molecular formula C8H19ClN2 B1402565 2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride CAS No. 1361112-81-3

2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride

Cat. No.: B1402565
CAS No.: 1361112-81-3
M. Wt: 178.7 g/mol
InChI Key: OZDWYLMYUDMWGL-UHFFFAOYSA-N
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Description

2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride is a chemical compound with a piperidine ring structure. It is commonly used in research and industrial applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable substance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride typically involves the reaction of 1-methylpiperidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The product is then purified through crystallization or distillation to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and automated processes. The raw materials are mixed in precise proportions, and the reaction is monitored to ensure optimal yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines.

Scientific Research Applications

2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological processes and as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the context of its use and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-piperidin-3-ylmethoxy)-ethanol
  • 2-(1-Methyl-piperidin-3-yloxy)-phenylamine
  • 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol

Uniqueness

2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride stands out due to its specific piperidine ring structure and the presence of an ethylamine group. This unique combination imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

2-(1-methylpiperidin-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.ClH/c1-10-6-2-3-8(7-10)4-5-9;/h8H,2-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDWYLMYUDMWGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride
Reactant of Route 2
2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride
Reactant of Route 3
2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride
Reactant of Route 4
2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride
Reactant of Route 5
2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride
Reactant of Route 6
2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride

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